molecular formula C9H10N4S B1606407 2-Hydrazino-4-(4-aminophenyl)thiazole CAS No. 26049-71-8

2-Hydrazino-4-(4-aminophenyl)thiazole

Cat. No.: B1606407
CAS No.: 26049-71-8
M. Wt: 206.27 g/mol
InChI Key: AKZHPJMVGQRYGX-UHFFFAOYSA-N
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Description

2-Hydrazino-4-(4-aminophenyl)thiazole is a chemical compound with the molecular formula C9H10N4S . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of this compound and related compounds has been a subject of research due to their significant pharmacological potential . Thiazole-based Schiff base compounds, which include this compound, have been synthesized using both conventional and green approaches, with ZnO nanoparticles used as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring, which is planar and aromatic . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, thiazole-based compounds have been found to modulate the activity of many enzymes involved in metabolism .

Future Directions

While specific future directions for 2-Hydrazino-4-(4-aminophenyl)thiazole are not detailed in the search results, research into thiazole-based compounds continues due to their significant pharmacological potential . These compounds have been found to be potent carcinogens when fed to rats , suggesting potential applications in cancer research.

Properties

IUPAC Name

4-(2-hydrazinyl-1,3-thiazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c10-7-3-1-6(2-4-7)8-5-14-9(12-8)13-11/h1-5H,10-11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZHPJMVGQRYGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020704
Record name 2-Hydrazino-4-(4-aminophenyl) thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26049-71-8
Record name 4-(2-Hydrazino-thiazol-4-yl)-phenylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026049718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydrazino-4-(4-aminophenyl) thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-HYDRAZINO-THIAZOL-4-YL)-PHENYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEB24E4M5H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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